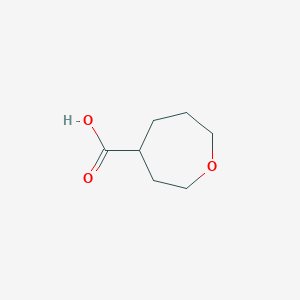

Oxepane-4-carboxylic acid

Description

Nomenclature and Chemical Identity

The precise identification and naming of chemical compounds are fundamental to scientific communication. This section details the formal naming conventions, common names, and isomeric forms of Oxepane-4-carboxylic acid.

IUPAC Naming Conventions

According to the International Union of Pure and Applied Chemistry (IUPAC), the systematic name for this compound is This compound . wikipedia.org The name is derived by identifying the parent heterocycle, "oxepane," a seven-membered saturated ring containing one oxygen atom. drugbank.comdrugbank.com The carboxylic acid functional group (-COOH) is designated as the principal group and its position on the ring is indicated by the locant "4-".

Common Synonyms and Historical Context

While "this compound" is the systematic name, the compound may be referred to by other names or codes in various contexts such as chemical supplier catalogs and research publications. One of the key identifiers for this specific chemical entity is its CAS Registry Number: 933747-23-0 . biosynth.comaccelachem.comkeyorganics.net

Structural Isomers and Stereoisomers

Isomers are molecules that have the same molecular formula but different arrangements of atoms. This compound, with the molecular formula C7H12O3, can exist in various isomeric forms. biosynth.comuni.lu

Structural Isomers: These isomers differ in the connectivity of their atoms. For this compound, structural isomers would include variations in the ring size (e.g., a substituted cyclohexane (B81311) or cyclopentane (B165970) derivative) or the position of the carboxylic acid group on the oxepane (B1206615) ring (e.g., oxepane-2-carboxylic acid or oxepane-3-carboxylic acid). Another example of a structural isomer is oxane-4-carboxylic acid, which has a six-membered ring instead of a seven-membered one. nih.govchemspider.com

Stereoisomers: These isomers have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientation of their atoms in space. docbrown.info The carbon atom at the 4-position of the oxepane ring in this compound is a chiral center because it is attached to four different groups. This chirality gives rise to two enantiomers, which are non-superimposable mirror images of each other:

(S)-Oxepane-4-carboxylic acid bldpharm.com

(R)-Oxepane-4-carboxylic acid

The specific stereochemistry is crucial in many biological and chemical applications, as different enantiomers can exhibit distinct activities. jagiellonskiecentruminnowacji.pl The synthesis of specific stereoisomers is a significant area of research. ualberta.ca

Relevance in Organic Chemistry and Chemical Biology

In chemical biology, derivatives of this compound are of interest for their potential to interact with biological targets. The specific three-dimensional shape conferred by the oxepane ring can be critical for binding to enzymes or receptors. For instance, oxepane structures have been incorporated into derivatives of rapamycin, an immunosuppressive and antitumoral agent. google.com The synthesis of chiral derivatives of this compound is particularly important for developing stereochemically pure compounds for biological evaluation. bldpharm.com

Overview of Research Directions and Significance

Current research involving this compound and related structures is focused on several key areas. A primary direction is the development of new synthetic methods to access oxepanes with various substitution patterns and stereochemistries. researchgate.net This includes the exploration of asymmetric synthesis and chiral catalysis to produce enantiomerically pure forms of oxepane derivatives. lookchem.com

Another significant area of research is the incorporation of the this compound scaffold into larger, more complex molecules with potential therapeutic applications. The conformational properties of the seven-membered oxepane ring are a subject of ongoing study, as they play a crucial role in determining the biological activity of molecules containing this motif. acs.org The activation of the carboxylic acid group for various coupling reactions is also an active field of investigation, aiming to create new carbon-carbon and carbon-heteroatom bonds in a controlled manner. hokudai.ac.jp The synthesis and study of compounds like L-2-oxothiazolidine-4-carboxylic acid, which also features a heterocyclic ring with a carboxylic acid, provide a broader context for the importance of such structures in medicinal chemistry. google.comdrugbank.com

The table below summarizes the key chemical identifiers for this compound.

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C7H12O3 biosynth.comuni.lu |

| Molecular Weight | 144.17 g/mol biosynth.comaccelachem.com |

| CAS Number | 933747-23-0 biosynth.comaccelachem.comkeyorganics.net |

| SMILES | C1CC(CCOC1)C(=O)O biosynth.comuni.lu |

| InChIKey | LUTVJDHKNWWRKO-UHFFFAOYSA-N uni.lu |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

oxepane-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c8-7(9)6-2-1-4-10-5-3-6/h6H,1-5H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUTVJDHKNWWRKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCOC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933747-23-0 | |

| Record name | oxepane-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Oxepane 4 Carboxylic Acid and Its Derivatives

Direct Synthesis Approaches

Direct approaches to the oxepane (B1206615) skeleton involve forming the seven-membered ring from an acyclic precursor in a single key step. These methods are advantageous for their potential efficiency and are often designed to control the stereochemistry of the resulting cyclic ether.

The formation of the oxepane ring via intramolecular cyclization is a fundamental strategy in organic synthesis. nih.gov These reactions involve an acyclic precursor containing a nucleophile and an electrophile, or a radical and a multiple bond, positioned to favor the formation of the seven-membered ring.

Intramolecular cyclization to form oxepanes can be achieved through various mechanisms, often involving the attack of a hydroxyl group onto an electrophilic carbon. For instance, a 7-endo-cyclization can be employed. In one example, the enantioselective hydrolysis of a diepoxide, mediated by a chiral catalyst, generates a diol intermediate. This intermediate then undergoes an intramolecular 7-endo cyclization, where a hydroxyl group attacks one of the epoxide rings to form the oxepane structure. rsc.org This type of reaction is crucial for creating polyoxygenated oxepanes, where precise control of stereochemistry is essential. rsc.org

Another notable strategy is the use of a highly enantioselective cycloetherification of η-hydroxy-α,β-unsaturated ketones. researchgate.net This method utilizes a cation-binding oligoEG catalyst with potassium fluoride (KF) as the base to facilitate the cyclization, producing chiral oxacycles with high enantiopurity. researchgate.net

Lewis acids are frequently employed to activate substrates and promote the cyclization to form oxepane rings. rsc.org These catalysts can activate epoxides or other functional groups, facilitating intramolecular nucleophilic attack. For example, the cyclization of 1,5-diepoxides can be mediated by Lewis acids like boron trifluoride etherate (BF₃·OEt₂) to yield fused polycyclic ether scaffolds containing an oxepane ring. rsc.org The choice of Lewis acid and reaction conditions can significantly influence the yield and stereoselectivity of the cyclization.

In studies targeting the synthesis of polycyclic ethers, a BF₃·OEt₂-mediated process was identified as optimal for the cyclization of several diepoxide substrates. rsc.org The reaction conditions and outcomes for various substrates are detailed in the table below.

| Entry | Substrate | Lewis Acid | Conditions | Product(s) | Yield (%) |

| 1 | 1,5-diepoxyketone 153 | B(C₆H₅)₃ | DCM | 154 | 40 |

| 2 | Diepoxide acetate ester 156 | BF₃·OEt₂ | DCM, -40 °C | 157 | 60 |

| 3 | Diepoxide acetate ester 158 | BF₃·OEt₂ | DCM, -40 °C | 159 | 46 |

| 4 | Diepoxide acetate 160 | BF₃·OEt₂ | DCM, -40 °C | 161 | 65 |

Data sourced from Pote et al. (2024) rsc.org

This approach has also been used in Prins-type cyclizations, where a Lewis acid like trimethylsilyl trifluoromethanesulfonate (TMSOTf) mediates the reaction of an enol ether with an activated acetal to form the oxepane ring, which can then be further functionalized. rsc.org

Radical cyclization reactions offer a powerful method for forming C-C bonds and constructing cyclic systems under mild conditions, making them tolerant of various functional groups. wikipedia.orgprinceton.edu These reactions typically proceed through three main steps: selective generation of a radical, the intramolecular cyclization step, and quenching of the resulting cyclized radical. wikipedia.org

In the context of oxepane synthesis, reductive couplings promoted by samarium diiodide (SmI₂) have been effectively used. rsc.org This method can be applied to generate complex polycyclic ethers that include an oxepane ring. For instance, Nakata and coworkers pioneered the use of SmI₂-induced reductive couplings for oxepane synthesis. rsc.org Another advanced strategy involves the radical cyclization of bridged dithionolides, developed by Nicolaou and coworkers, to access tetracyclic systems containing polyoxygenated oxepanes. rsc.org

| Precursor Type | Reagent | Key Transformation | Resulting Structure |

| Advanced glucal-derived intermediates | Samarium diiodide (SmI₂) | Reductive coupling | Fused polyoxygenated oxepanes |

| Bridged dithionolides | (Bu₃Sn)₂ | Radical cyclization | Tetracyclic systems with oxepanes |

Data sourced from Pote et al. (2024) rsc.org

Ring-expansion reactions provide an alternative and powerful route to oxepanes, often starting from more readily available five- or six-membered ring precursors. rsc.org This approach leverages the existing stereochemistry of the starting material to construct the more challenging seven-membered ring.

The expansion of a six-membered pyran ring into a seven-membered oxepane ring is a common and effective strategy. rsc.org One such method involves the Lewis acid-catalyzed ring expansion of cyclopropanated glycals. Hoberg and coworkers demonstrated that using trimethylsilyl triflate (TMSOTf) can effectively catalyze the ring expansion of glucal and galactal systems, a process compatible with many silylated nucleophiles. rsc.org

Another key strategy is the homologation of pyranose derivatives. This involves a stepwise insertion of a carbon atom to expand the ring. For example, a BF₃·OEt₂-mediated ring expansion of a 4-methoxylevoglucosenone derivative with (trimethylsilyl)diazomethane (TMSCHN₂) was used to homologate the pyran ring, affording a mixture of oxepane isomers. rsc.org Similarly, Nakata and coworkers developed a method for the stereoselective synthesis of oxepanes based on the ring expansion of cyclic ethers possessing a chloromethanesulfonate group. rsc.org These skeletal rearrangements of functionalized tetrahydropyrans allow for established stereocenters to direct subsequent reactions. rsc.org For instance, the rearrangement of a functionalized tetrahydropyran can yield an oxepane with a sulfone group at the C4 position, which can then be converted into a prochiral ketone for further stereocontrolled transformations. rsc.org

| Starting Material | Reagent(s) | Method | Product |

| Cyclopropanated glucal | TMSOTf, silylated nucleophiles | Lewis acid-catalyzed ring expansion | Substituted oxepanes |

| 4-methoxylevoglucosenone derivative | TMSCHN₂, BF₃·OEt₂ | Homologation/Ring expansion | Oxepane structural isomers |

| Cyclic ether with chloromethanesulfonate | N/A | Rearrangement-ring expansion | 2,3-trans-oxepanes |

| Functionalized tetrahydropyran | N/A | Skeletal rearrangement | C4-functionalized oxepane |

Data sourced from Pote et al. (2024) rsc.org

Ring-Expansion Strategies

Cyclopropanation/Ring-Expansion Protocols

One of the most effective strategies for synthesizing oxepane derivatives involves the ring expansion of cyclopropanated pyran precursors. This method typically begins with the cyclopropanation of a glycal (a cyclic enol ether derived from a sugar), followed by a regioselective ring-opening of the newly formed cyclopropane (B1198618) ring, which expands the original six-membered ring into a seven-membered oxepane.

The process is often catalyzed by Lewis acids, which facilitate the opening of the strained cyclopropane ring. The resulting intermediate can then be trapped by various nucleophiles to introduce functionality into the oxepane ring. For instance, the reaction of cyclopropanated pyranones with silyl (B83357) enolates in the presence of a Lewis acid like tin(IV) chloride (SnCl₄) can yield trisubstituted 4-oxepanones in good yields. rsc.org The formation of 4-oxepanones is a key step, as the ketone functionality serves as a handle for further derivatization to the target carboxylic acid.

The choice of catalyst and nucleophile can significantly influence the reaction's outcome, including the stereoselectivity of the final product. Hoberg and coworkers have extensively studied the Lewis acid-catalyzed ring expansion of glucal and galactal systems, demonstrating that trimethylsilyl triflate (TMSOTf) is an effective catalyst compatible with a range of silylated nucleophiles. researchgate.net

Table 1: Examples of Cyclopropanation/Ring-Expansion for Oxepane Synthesis

| Starting Material | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Cyclopropanated Glucal | TMSOTf, Silylated Nucleophile | Substituted Oxepane | Good to Excellent | researchgate.net |

Dihalocyclopropane Oxyglycal Ring Expansion

A variation of the cyclopropanation/ring-expansion strategy involves the use of dihalocarbenes to form a gem-dihalocyclopropane intermediate. The subsequent ring expansion of this intermediate leads to the formation of a seven-membered ring. This method is particularly useful for creating functionalized oxepenes, which can be further modified.

Dey and coworkers have demonstrated this approach by treating a protected oxyglycal with dibromocarbene, generated under phase-transfer conditions. The resulting dihalocyclopropane undergoes ring expansion to afford the oxepane structure. rsc.org This protocol provides access to halogenated oxepene intermediates, which are versatile precursors for further functionalization through transition metal-catalyzed coupling reactions. A recent study by Puschnig and Greatrex on the biomass derivative Cyrene showcased a ring-expansion process via an enamine dihalocyclopropanation, yielding ring-expanded alkenyl halides in 50–64% yield.

Homologation Reactions

Homologation reactions provide a route to oxepanes by systematically adding carbon units to a smaller ring precursor, typically a pyranose. This method essentially "grows" the ring to the desired seven-membered structure.

Stepwise Homologation of Pyranoses

A stepwise approach to homologation has been effectively used to convert pyranose derivatives into functionalized oxepanes. rsc.org This strategy involves a sequence of reactions that insert a carbon atom into the pyranose ring, leading to its expansion. For example, Vannam and Peczuh developed a synthesis starting from pyranose lactols. rsc.org Addition of a vinyl Grignard reagent to a protected glucose derivative yields an allylic alcohol. Treatment of this alcohol with a mercury salt initiates a diastereoselective electrophilic cyclization, which, after subsequent iodination, produces a functionalized oxepane. rsc.org This intermediate can then be further derivatized using various nucleophiles to install different functional groups. rsc.org

Table 2: Stepwise Homologation of Pyranoses to Oxepanes

| Pyranose Derivative | Key Reagents | Intermediate Product | Yield | Reference |

|---|---|---|---|---|

| Tetra-O-benzyl-D-glucose | 1. Vinylmagnesium bromide 2. Hg(OTFA)₂ 3. I₂ | Iodinated Oxepane | 53% | rsc.org |

Ring-Closing Metathesis (RCM)

Ring-closing metathesis has become a powerful and widely used tool for the synthesis of cyclic compounds, including oxepanes. rsc.orgrsc.org This reaction involves the intramolecular cyclization of a diene precursor in the presence of a metal catalyst, typically one based on ruthenium, such as the Grubbs catalyst. organic-chemistry.org The reaction is driven by the formation of a stable cyclic alkene and the release of a small volatile alkene, such as ethylene (B1197577). organic-chemistry.org

RCM is valued for its high functional group tolerance, allowing for the synthesis of complex and highly functionalized oxepane derivatives. organic-chemistry.org The synthesis of the oxepane ring is achieved by designing a suitable acyclic precursor containing two terminal alkene moieties separated by an appropriate ether linkage. The choice of catalyst and reaction conditions can influence the efficiency and stereoselectivity of the ring closure. This method has been successfully applied to the synthesis of a wide range of oxacycles, from 5- to 30-membered rings. organic-chemistry.org

Skeletal Rearrangements

Skeletal rearrangements offer a less intuitive but powerful approach to constructing the oxepane core from more readily available six-membered tetrahydropyran rings. These reactions involve the migration of bonds within the molecular framework to effect a ring expansion.

Nicholas–Ferrier Rearrangement

A notable example of a skeletal rearrangement is the Nicholas–Ferrier rearrangement. This reaction combines the features of the Nicholas reaction, involving a dicobalt hexacarbonyl-stabilized propargyl cation, and the Ferrier rearrangement of glycals. rsc.orgnih.gov

Gómez and coworkers have investigated this transformation for the synthesis of polyhydroxylated oxepanes starting from D-glucal derivatives. rsc.org The reaction is initiated by treating a precursor bearing a dicobalt-complexed alkyne with a Lewis acid, such as boron trifluoride diethyl etherate. rsc.org This generates a reactive oxocarbenium species that undergoes a sequence of steps, including a 1,6-hydride transfer and an electrophilic addition, ultimately leading to the opening of the pyranoside ring and the formation of the seven-membered oxepane system. rsc.orgnih.gov The yields of the oxepane products can be moderate to high, and the reaction's outcome can be influenced by the electronic nature of substituents on the starting material. rsc.org

Table 3: Nicholas–Ferrier Rearrangement for Oxepane Synthesis

| Substrate | Lewis Acid | Product | Yield Range | Reference |

|---|

Other Rearrangement Mechanisms

The construction of the oxepane ring system can be achieved through various skeletal rearrangement strategies, which are advanced methods for forming seven-membered oxacycles. While direct synthesis of oxepane-4-carboxylic acid via these routes is not explicitly detailed in primary literature, these mechanisms provide pathways to functionalized oxepane cores that are precursors to the target acid.

One notable strategy involves the skeletal rearrangement of functionalized tetrahydropyrans to yield oxepanes. rsc.org Another approach demonstrates the synthesis of enantiopure oxepanes through the ring-opening of epoxides. In this method, a precursor treated with a strong base like lithium diisopropylamide (LDA) can yield an oxepane structure with substituents at the C4-position. rsc.org For instance, treatment of a specific enantiopure epoxide precursor with LDA resulted in a 96% yield of an oxepane product as a 1:1 mixture of epimers at the C4 position. rsc.org The resulting sulfone group at the C4 position can be subsequently converted into a prochiral ketone, which serves as a versatile intermediate for introducing a carboxylic acid group. rsc.org

Additionally, strategies have been developed for synthesizing substituted oxepane derivatives through the transition metal-catalyzed skeletal remodeling of cyclobutenone derivatives. nih.gov These methods, while complex, highlight the diverse rearrangement pathways available to chemists for accessing the core oxepane scaffold.

Synthesis of Derivatives

The carboxylic acid moiety of this compound is a versatile functional group that can be readily converted into a variety of derivatives, including esters, amides, and acyl halides. These transformations typically proceed via nucleophilic acyl substitution. vanderbilt.edulibretexts.org

Esterification Reactions

Ester derivatives of this compound are commonly synthesized through reactions with alcohols. The most direct and widely used method is the Fischer esterification.

Fischer Esterification This reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.comchemguide.co.uk The reaction is an equilibrium process, and to drive it toward the ester product, the alcohol is often used in large excess as the solvent, and/or water is removed as it is formed. masterorganicchemistry.com The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.comyoutube.com The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. youtube.com Subsequent proton transfer and elimination of a water molecule yield the final ester product. masterorganicchemistry.com

| Reaction | Reagents | Catalyst | Product |

| Esterification | This compound, Alcohol (R'-OH) | H₂SO₄, TsOH, HCl | Oxepane-4-carboxylate ester |

Amide Formation

Amides are among the most important derivatives of carboxylic acids and can be formed from this compound through several methods. The formation of the amide bond is a cornerstone of peptide synthesis and medicinal chemistry. nih.govmdpi.com

The direct condensation of a carboxylic acid and an amine is challenging because the basic amine tends to deprotonate the acidic carboxylic acid, forming a highly unreactive ammonium (B1175870) carboxylate salt. libretexts.orglibretexts.org However, this acid-base reaction can be overcome under certain conditions.

One method involves heating the ammonium carboxylate salt to high temperatures to drive off water and form the amide bond. libretexts.org A more common laboratory approach is the use of coupling agents. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) activate the carboxylic acid by converting the hydroxyl group into a better leaving group. libretexts.orgyoutube.com This allows the amine to attack the carbonyl carbon in a nucleophilic acyl substitution reaction, leading to the formation of the amide and a urea byproduct. libretexts.org Other modern methods utilize catalysts like titanium tetrachloride (TiCl₄) to facilitate the direct condensation of carboxylic acids and amines, providing the corresponding amides in moderate to excellent yields. nih.gov

| Method | Reagents | Conditions | Key Feature |

| Thermal Condensation | This compound, Amine (R'R''NH) | High Temperature | Dehydration of ammonium salt intermediate. libretexts.org |

| DCC Coupling | This compound, Amine (R'R''NH), DCC | Room Temperature | Activation of the carboxylic acid. libretexts.org |

| Catalytic Condensation | This compound, Amine (R'R''NH), TiCl₄ | 85 °C in Pyridine | Direct formation mediated by a Lewis acid catalyst. nih.gov |

A highly reliable and general route to amides involves a two-step process: first, the conversion of the carboxylic acid to a more reactive acyl derivative (like an acyl halide), followed by reaction with an amine. This is a classic example of nucleophilic acyl substitution. vanderbilt.edu

The amine acts as the nucleophile, attacking the highly electrophilic carbonyl carbon of the acyl halide. uomustansiriyah.edu.iq This is followed by the elimination of the halide leaving group to form the amide. youtube.com Because this reaction produces hydrogen chloride (HCl) as a byproduct, two equivalents of the amine are typically used: one to form the amide and one to neutralize the HCl. uomustansiriyah.edu.iq Alternatively, an inexpensive non-nucleophilic base like pyridine or sodium hydroxide can be added to scavenge the acid. uomustansiriyah.edu.iq This method is broadly applicable to ammonia, primary amines, and secondary amines. vanderbilt.eduuomustansiriyah.edu.iq

Formation of Acyl Halides

Acyl halides, particularly acyl chlorides, are valuable synthetic intermediates due to their high reactivity. libretexts.org They are readily prepared from carboxylic acids and serve as precursors for the synthesis of esters and amides. libretexts.org

This compound can be converted to oxepane-4-carbonyl chloride using several common halogenating agents. Thionyl chloride (SOCl₂) is widely used for this purpose, as its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification. chemguide.co.uklibretexts.org The reaction mechanism involves the conversion of the carboxylic acid's hydroxyl group into a chlorosulfite intermediate, which is an excellent leaving group. A subsequent nucleophilic attack by the chloride ion yields the acyl chloride. libretexts.orglibretexts.org Other reagents used for this transformation include phosphorus(V) chloride (PCl₅) and phosphorus(III) chloride (PCl₃). chemguide.co.uk Oxalyl chloride, often with a catalytic amount of dimethylformamide (DMF), is another effective reagent for this conversion. stackexchange.com

| Reagent | Byproducts | Typical Conditions |

| Thionyl Chloride (SOCl₂) | SO₂(g), HCl(g) | Neat or in an inert solvent, often with gentle heating. chemguide.co.uk |

| Phosphorus(V) Chloride (PCl₅) | POCl₃, HCl(g) | Reaction in the cold, separation by distillation. chemguide.co.uk |

| Oxalyl Chloride ((COCl)₂) | CO(g), CO₂(g), HCl(g) | Inert solvent (e.g., DCM), often with catalytic DMF. stackexchange.com |

Synthesis of Anhydrides

The synthesis of anhydrides from carboxylic acids is a fundamental transformation in organic chemistry, typically achieved through dehydration or by activating the carboxylic acid followed by reaction with a carboxylate. While literature specifically detailing the synthesis of Oxepane-4-carboxylic anhydride (B1165640) is not prevalent, established methods for anhydride formation are directly applicable.

One of the most common approaches involves the reaction of a carboxylic acid with a strong dehydrating agent. thieme-connect.de Alternatively, a two-step, one-pot process is often preferred, where the carboxylic acid is first converted into a more reactive intermediate. thieme-connect.de A highly efficient method for preparing symmetric carboxylic anhydrides involves catalysis by triphenylphosphine oxide in the presence of oxalyl chloride under mild, neutral conditions. nih.gov This system generates a highly reactive phosphonium intermediate, which facilitates the rapid formation of the anhydride.

Another general route to anhydrides is the reaction of an acid chloride with the sodium salt of the corresponding carboxylic acid. nih.gov This involves converting this compound to Oxepane-4-carbonyl chloride using a reagent like thionyl chloride or oxalyl chloride, followed by treatment with sodium oxepane-4-carboxylate. The reaction of an acid halide with a carboxylic acid or a carboxylate is a primary method for anhydride synthesis. youtube.com

The table below summarizes common reagents used for the conversion of carboxylic acids to anhydrides, which are applicable to this compound.

| Reagent System | Reaction Type | Conditions | Reference |

| Triphenylphosphine Oxide / Oxalyl Chloride | Catalytic Dehydration | Mild, Neutral | nih.gov |

| Thionyl Chloride followed by Carboxylate Salt | Acyl Substitution | Two Steps | nih.govyoutube.com |

| Acetic Anhydride | Acyl Exchange | Heat | google.com |

| Dicyclohexylcarbodiimide (DCC) | Dehydrative Coupling | Mild | nih.gov |

| Phosphorus Pentoxide (P₂O₅) | Chemical Dehydration | Harsh | thieme-connect.denih.gov |

Nucleoside Analogues Incorporating the Oxepane Moiety

Nucleoside analogues are crucial in antiviral and anticancer therapies. The replacement of the natural furanose ring with an oxepane moiety has emerged as a significant strategy to create novel therapeutic agents. rsc.org These "oxepane nucleic acids" (ONAs) are synthetic sugar-phosphate oligomers where the conventional five-membered ring of DNA or RNA is substituted with a seven-membered oxepane ring. rsc.org

One synthetic approach involves a cyclopropanation/ring-expansion protocol starting from glycals. rsc.org For instance, Sabatino and coworkers utilized this strategy for the synthesis of ONAs. The process involves the formation of a cyclopropanated sugar intermediate, which then undergoes ring expansion to yield the oxepane framework. The resulting oxepine can be further functionalized, for example, through desilylation and subsequent reduction of the double bond to yield the saturated oxepane ring of the nucleoside analogue. rsc.org

Another study details a multi-step synthesis of new nucleoside analogues where a D-galactopyranose is linked to an oxepane-benzimidazole moiety. researchgate.net This synthesis begins with the preparation of benzimidazole derivatives, which are then reacted with anhydrides. The resulting products are subsequently coupled with a protected galactopyranose to form the desired protected nucleoside analogues. A final hydrolysis step affords the free nucleoside analogues. researchgate.net The general synthesis of nucleoside analogues typically involves coupling a modified nucleobase with a carbohydrate moiety, requiring careful control of protecting groups and anomeric configuration. researchgate.net

Derivatives with Modified Side Chains

Modification of the side chains of oxepane derivatives is a key strategy for fine-tuning their biological and physicochemical properties. For instance, in the development of BACE1 inhibitors for Alzheimer's disease, modification of the side chain at the 4-position of an oxepane ring was explored to reduce hERG binding affinity. An alkynyl side chain with a terminal methoxy group proved effective, but suffered from poor metabolic stability due to oxidative demethylation. The incorporation of an oxetane group at this position resulted in a compound with improved stability in human and rat liver microsomes. acs.org

General synthetic strategies for oxepanes allow for the introduction of various side chains. Homologation of pyranose derivatives provides a concise route to polyoxygenated oxepanes. rsc.org This method allows for the further derivatization of hydroxyl groups using a variety of nucleophiles to install different side chains, with yields ranging from 62–95%. rsc.org

Catalytic Approaches in Synthesis

Catalysis offers efficient and selective routes to complex molecular architectures, and the synthesis of oxepanes is no exception. Metal-catalyzed, organocatalyzed, and biocatalytic methods have all been successfully employed.

Metal-Catalyzed Reactions

Transition metal catalysis is a powerful tool for constructing the seven-membered oxepane ring. A variety of metals and reaction types have been utilized to synthesize functionalized oxepanes.

Rhodium(I) catalysis has been used to synthesize substituted oxepane derivatives through a skeletal remodeling of 4-hydroxy-2-cyclobutenones. nih.gov This cascade reaction involves a C-C bond formation and cleavage, proceeding through a proposed fused [3.2.0] bicyclic intermediate. The reaction is robust, tolerating a wide range of functional groups, including various heterocycles like thiophene, furan, and indole. nih.gov Another rhodium-catalyzed process involves the heterocycloisomerization of chlorohydrins to construct a dihydrooxepine ring. rsc.org

Palladium catalysis is also prominent in oxepane synthesis. A Pd(0)-catalyzed intramolecular Heck reaction provides a general route for creating fused oxepine frameworks from readily accessible precursors. researchgate.net Additionally, a Pd(OAc)₂-catalyzed vinyl ether formation is a key step in a ring-closing metathesis (RCM) strategy to access oxepine intermediates, which can then be converted to oxepanes. rsc.org

The table below highlights selected metal-catalyzed reactions for oxepane synthesis.

| Catalyst System | Reaction Type | Key Transformation | Reference |

| [Rh(OH)(cod)]₂ / DEA-Xantphos | Skeletal Remodeling | C-C formation/cleavage cascade of cyclobutenols | nih.gov |

| [Rh(cod)Cl]₂ / P(4-FPh)₃ | Heterocycloisomerization | 7-endo cycloisomerization of chlorohydrins | rsc.org |

| Pd(OAc)₂ / PPh₃ / Cs₂CO₃ | Intramolecular Heck Reaction | Cyclization to fused oxepines | researchgate.net |

| Pd(OAc)₂ | Vinyl Ether Formation | Forms diene precursor for Ring-Closing Metathesis | rsc.org |

Organocatalysis

Organocatalysis has emerged as a powerful strategy for the stereoselective synthesis of oxepanes, avoiding the use of metal catalysts. acs.org An efficient method for the synthesis of α,α′-trans-oxepanes is based on an organocatalytic oxa-conjugate addition reaction. acs.org This process is kinetically controlled and allows for the formation of the trans diastereomer, which can be challenging to access through other methods. acs.org The reaction can be performed in a tandem sequence, for example, an oxa-conjugate addition followed by an α-oxidation, to rapidly generate molecular complexity. acs.org

Another approach involves the enantioselective desymmetrization of oxetanes, which has been developed for the asymmetric synthesis of chiral 1,4-dioxanes and other oxa-heterocycles, demonstrating the utility of organocatalysis in constructing cyclic ethers with high efficiency and enantioselectivity. nih.gov Furthermore, a recently developed catalytic strategy employs a simple, sulfonium-stabilized phenol that utilizes hydrogen bonding to enable α-selective, strain-release O-glycosylation, leading to the formation of biologically relevant seven-membered oxepane frameworks. acs.org

Biocatalysis

Biocatalysis leverages enzymes to perform chemical reactions with high selectivity and under mild, environmentally friendly conditions. astrazeneca.com In the context of oxepane synthesis, biocatalytic methods have been applied to create chiral building blocks.

A notable example is the use of a ketoreductase from Klebsiella pneumoniae for a dynamic kinetic reductive resolution of a β-hydroxyester. This biocatalytic reduction yields an essentially enantiopure alcohol, which serves as a key intermediate for the synthesis of polyoxygenated oxepanes. rsc.org

While direct enzymatic cyclization to form oxepanes remains challenging, research into enzymes from natural product biosynthetic pathways is ongoing. The enzyme AmbDH3, which catalyzes intramolecular oxa-Michael additions to form tetrahydropyrans, was tested for its ability to form oxepanes. However, the oxepane precursor was not found to be a competent substrate for this particular enzyme, highlighting the need for further discovery or engineering of biocatalysts for seven-membered ring formation. acs.org The use of enzymes like unspecific peroxygenase (UPO) for the mild introduction of oxygen atoms into C-H bonds represents a potential, though undemonstrated, future strategy for the late-stage functionalization of oxepane scaffolds. astrazeneca.com

Green Chemistry Principles in this compound Synthesis

The choice of solvent is a critical factor in the environmental impact of a synthetic process, as solvents often constitute the largest proportion of chemical waste. whiterose.ac.uk Traditional syntheses of cyclic ethers may employ hazardous solvents such as dichloromethane (DCM), N,N-dimethylformamide (DMF), and various chlorinated solvents. whiterose.ac.ukresearchgate.net Green chemistry principles advocate for their replacement with safer, less toxic, and more sustainable alternatives.

Many "greener" solvents are derived from renewable feedstocks, such as bio-based ethanol, 2-methyltetrahydrofuran (2-MeTHF) from corncobs, and ethyl lactate from lactic acid. researchgate.net These solvents not only reduce reliance on petrochemical sources but also often have more favorable safety and environmental profiles, including lower toxicity and improved biodegradability. For instance, 2-MeTHF and cyclopentyl methyl ether (CPME) are considered excellent alternatives to more hazardous ether solvents like tetrahydrofuran (THF) and 1,4-dioxane, offering benefits such as reduced peroxide formation and greater stability. merckmillipore.com

The selection of a suitable green solvent depends on the specific requirements of the reaction, including polarity and solubility of the reactants for the synthesis of oxepane precursors. The following table summarizes common hazardous solvents and their greener alternatives applicable to organic synthesis.

Table 1: Common Solvents and Their Greener Alternatives

| Hazardous Solvent | Greener Alternative(s) | Key Benefits of Alternative(s) |

|---|---|---|

| Dichloromethane (DCM), 1,2-Dichloroethane | 2-Methyltetrahydrofuran (2-MeTHF), Ethyl acetate/Ethanol mixtures | Derived from renewable resources, lower toxicity |

| N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP) | Propylene carbonate, Dimethyl isosorbide whiterose.ac.ukmerckmillipore.com | Lower vapor pressure, higher flash point, reduced toxicity merckmillipore.com |

| Benzene, Toluene, Xylene | Heptane, Anisole, p-Cymene whiterose.ac.ukresearchgate.net | Lower toxicity, reduced volatility merckmillipore.com |

| Tetrahydrofuran (THF), 1,4-Dioxane | Cyclopentyl methyl ether (CPME), 2-MeTHF | Resists peroxide formation, higher boiling point merckmillipore.com |

| Hexane | Heptane | Lower neurotoxicity |

Catalysis is a cornerstone of green chemistry, as catalytic reagents are superior to stoichiometric ones in minimizing waste. primescholars.com In the synthesis of oxepane derivatives, sustainable catalysis focuses on two main areas: the use of biocatalysts and the replacement of precious metal catalysts with those based on earth-abundant metals. rsc.orggcande.org

Biocatalysis: Enzymes offer high selectivity (chemo-, regio-, and enantioselectivity) under mild reaction conditions, often in aqueous media, thereby reducing the need for protecting groups and harsh reagents. rsc.org While direct enzymatic synthesis of the this compound ring is not yet established, biocatalytic methods are employed in the synthesis of key precursors. For example, ketoreductases can be used for the dynamic kinetic reductive resolution of β-hydroxyesters to produce enantiopure intermediates, which are crucial for building the chiral centers in polyhydroxylated oxepane structures. rsc.org This approach highlights the potential of integrating biocatalysis into synthetic routes to enhance sustainability and efficiency. rsc.org

Earth-Abundant Metal Catalysis: Many conventional cyclization and cross-coupling reactions rely on catalysts containing precious metals like palladium, rhodium, and ruthenium. nih.gov These metals are expensive, have low natural abundance, and can be toxic. A more sustainable approach involves the use of catalysts based on earth-abundant metals such as iron, copper, nickel, and cobalt. digitellinc.comindrajeetsharma.comresearchgate.net These metals are more economical and less toxic, and they can offer novel reactivity and mechanistic pathways. gcande.org For instance, iron(III) chloride has been identified as an environmentally friendly catalyst for alkyne-aldehyde metathesis reactions in the synthesis of oxepine derivatives, which can be subsequently reduced to oxepanes. researchgate.net The development of catalytic systems based on these abundant metals is a key area of research for making the synthesis of complex molecules like this compound more sustainable. indrajeetsharma.com

Table 2: Sustainable Catalysis Approaches in Oxepane Synthesis

| Catalysis Type | Examples | Application in Oxepane Synthesis | Green Chemistry Advantages |

|---|---|---|---|

| Biocatalysis | Ketoreductases, Hydrolases, Oxidases rsc.org | Enantioselective synthesis of chiral precursors and intermediates. rsc.org | High selectivity, mild reaction conditions, use of aqueous media, biodegradability. rsc.org |

| Earth-Abundant Metal Catalysis | Iron, Copper, Nickel, Cobalt complexes researchgate.net | Ring-closing metathesis, cycloisomerization, cross-coupling reactions. researchgate.net | Lower cost, reduced toxicity, high natural abundance, novel reactivity. gcande.orgindrajeetsharma.com |

Atom economy is a central principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. wikipedia.org A high atom economy signifies a more sustainable process with minimal generation of byproducts. jocpr.com

% Atom Economy = (Molecular Weight of Desired Product / Molecular Weight of All Reactants) x 100% wikipedia.org

To maximize atom economy in the synthesis of this compound, reaction types should be chosen carefully.

Addition Reactions: Reactions such as Diels-Alder cycloadditions or Michael additions are highly atom-economical as they incorporate all reactant atoms into the product. primescholars.comjocpr.com

Rearrangements and Isomerizations: These are also ideal in terms of atom economy (100%) as they only reorganize the atoms within a molecule. nih.gov

Substitution and Elimination Reactions: These are inherently less atom-economical as they always generate byproducts. buecher.de

For example, constructing the oxepane ring via an intramolecular cyclization that is an addition reaction would be preferable to a route involving multiple protection-deprotection steps and the use of stoichiometric reagents that are not incorporated into the final structure. rsc.org Synthesizing oxepanes from pyranose sugars is one strategy that can incorporate a high percentage of the starting material's atoms and stereocenters into the final product with minimal functional group manipulations. rsc.org

Beyond atom economy, other metrics like the Environmental Factor (E-Factor) —which is the total weight of waste produced per unit of product—and Process Mass Intensity (PMI) —which considers the total mass used in a process (water, solvents, reagents) relative to the mass of the final product—provide a more holistic view of the sustainability of a synthetic route. The goal in designing a green synthesis for this compound is to select reactions and conditions that not only have a high atom economy but also a low E-Factor and PMI.

Spectroscopic and Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for determining the precise structure of Oxepane-4-carboxylic acid, providing detailed information about the hydrogen and carbon environments within the molecule.

¹H NMR Spectral Analysis

In ¹H NMR spectroscopy, the chemical shifts of protons are influenced by their local electronic environment. For this compound, the proton of the carboxylic acid group (-COOH) is expected to be the most deshielded due to the strong electron-withdrawing effect of the two oxygen atoms. This results in a characteristic signal appearing far downfield, typically in the range of 10-12 ppm, which often presents as a broad singlet. nih.gov

The protons on the oxepane (B1206615) ring exhibit more complex signal patterns. The protons on carbons adjacent to the ring's oxygen atom (C2 and C7) are deshielded compared to other methylene (B1212753) protons in the ring and are expected to resonate in the range of 3.5-4.5 ppm. Protons on the carbons further from the oxygen (C3, C5, and C6) would appear at higher fields (further upfield). The proton on the carbon bearing the carboxylic acid group (C4) is also shifted downfield, typically appearing in the 2.0-3.0 ppm region due to the inductive effect of the carbonyl group. nih.gov

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: These are approximate values based on typical chemical shift ranges. Actual experimental values may vary based on solvent and other conditions.)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) |

| -COOH | 10.0 - 12.0 |

| H2, H7 (CH₂-O) | 3.5 - 4.5 |

| H4 (CH-COOH) | 2.0 - 3.0 |

| H3, H5, H6 (ring CH₂) | 1.5 - 2.5 |

¹³C NMR Spectral Analysis

In ¹³C NMR, the carbon of the carbonyl group (C=O) in the carboxylic acid is highly deshielded and typically resonates in the 160-185 ppm region. nih.gov The carbons of the oxepane ring attached to the oxygen (C2 and C7) appear in the range of 60-80 ppm. The remaining aliphatic carbons of the ring (C3, C4, C5, C6) would be found further upfield, generally between 20-50 ppm. The specific chemical shift of C4 would be slightly higher within this range due to the attachment of the carboxylic acid group.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are approximate values based on typical chemical shift ranges. Actual experimental values may vary based on solvent and other conditions.)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Carboxyl) | 160 - 185 |

| C2, C7 (CH₂-O) | 60 - 80 |

| C4 (CH-COOH) | 40 - 55 |

| C3, C5, C6 (ring CH₂) | 20 - 40 |

2D NMR Techniques (e.g., HMBC, HSQC)

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the ¹H and ¹³C signals.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively link the proton signals of each methylene (CH₂) and methine (CH) group in the oxepane ring to their corresponding carbon signals.

Conformational Analysis via NMR

The seven-membered oxepane ring is flexible and can adopt several conformations, such as chair and boat forms. NMR spectroscopy, particularly the analysis of proton-proton coupling constants (³JHH), is a powerful tool for studying these conformations in solution. nih.gov The magnitude of these coupling constants is related to the dihedral angle between the coupled protons, as described by the Karplus equation. By measuring these values from a high-resolution ¹H NMR spectrum, researchers can deduce the predominant conformation of the oxepane ring and the orientation (axial or equatorial) of the carboxylic acid group. Low-temperature NMR studies can also be employed to slow the interconversion between different conformers, sometimes allowing for the observation of individual conformations. nih.gov

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of this compound and to gain structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the exact molecular formula. For this compound (C₇H₁₂O₃), the expected exact mass is approximately 144.07864 Da. nih.gov HRMS analysis would aim to detect the protonated molecule [M+H]⁺ at m/z 145.0859, or other adducts such as the sodiated molecule [M+Na]⁺ at m/z 167.0678. The high accuracy of this technique allows for the unambiguous confirmation of the elemental composition, distinguishing it from other compounds with the same nominal mass.

Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound Adducts

| Adduct Ion | Molecular Formula | Predicted m/z |

| [M+H]⁺ | [C₇H₁₃O₃]⁺ | 145.0859 |

| [M+Na]⁺ | [C₇H₁₂O₃Na]⁺ | 167.0678 |

| [M-H]⁻ | [C₇H₁₁O₃]⁻ | 143.0714 |

LC-MS and UPLC-HRMS for Metabolomic Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS) and its high-resolution counterpart, Ultra-Performance Liquid Chromatography-High Resolution Mass Spectrometry (UPLC-HRMS), are powerful tools for the analysis of carboxylic acids in complex biological samples. nih.govnih.gov These techniques are central to metabolomics, enabling the sensitive and reliable quantification of key metabolites. nih.govresearchgate.net In metabolomic profiling, LC-MS methods are frequently employed for the targeted analysis of organic acids, offering high accuracy and sensitivity. nih.gov

While specific metabolomic studies detailing this compound are not extensively documented, its analysis would follow established protocols for carboxylic acid-containing metabolites. nih.gov The compound would first be separated from other metabolites in a biological matrix using liquid chromatography before being ionized and detected by a mass spectrometer. High-resolution instruments can provide highly accurate mass measurements, facilitating precise identification.

Predicted mass spectrometry data for this compound provides insight into the ions that would be observed in an analysis. This data is crucial for developing targeted detection methods.

| Adduct | m/z (mass-to-charge ratio) | Predicted Collision Cross Section (CCS) (Ų) |

|---|---|---|

| [M+H]⁺ | 145.08592 | 123.0 |

| [M+Na]⁺ | 167.06786 | 125.7 |

| [M-H]⁻ | 143.07136 | 126.2 |

| [M+NH₄]⁺ | 162.11246 | 140.6 |

| [M+K]⁺ | 183.04180 | 130.8 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. For this compound, the IR spectrum is characterized by the distinct absorption bands of the carboxylic acid group. libretexts.org The O–H bond of the carboxyl group results in a very broad absorption band, while the carbonyl (C=O) bond gives a strong, sharp absorption. orgchemboulder.comspectroscopyonline.com

The expected characteristic IR absorptions for this compound are based on typical values for saturated carboxylic acids. libretexts.orgspectroscopyonline.com

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Appearance |

|---|---|---|---|

| O–H (Carboxylic Acid) | Stretch | 3300–2500 | Very broad, strong |

| C=O (Carboxylic Acid) | Stretch | 1760–1690 | Strong, sharp |

| C–O (Carboxylic Acid) | Stretch | 1320–1210 | Medium |

| O–H (Carboxylic Acid) | Bend | 1440–1395 and 950–910 | Broad, medium |

Chromatographic Techniques

Chromatographic methods are essential for the separation and purification of this compound from reaction mixtures or biological extracts. The choice of technique depends on the polarity of the compound and the matrix in which it is found.

High-Performance Liquid Chromatography (HPLC) is a standard method for the analysis of non-volatile compounds like carboxylic acids. sielc.com For this compound, a reversed-phase HPLC method would typically be employed. In this setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase, usually a mixture of water and an organic solvent such as acetonitrile, often with an acid modifier like formic acid to ensure the analyte is in a neutral, protonated state for better retention and peak shape. sielc.com Mixed-mode chromatography, which utilizes both reversed-phase and ion-exchange mechanisms, can also be effective for separating isomers and other closely related polar compounds. helixchrom.com

Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative chromatographic technique particularly well-suited for very polar compounds that show little retention in reversed-phase HPLC. sielc.com Since this compound is a polar molecule, HILIC provides a robust method for its separation. This technique uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent and a small amount of aqueous buffer. merckmillipore.com The separation is based on the partitioning of the analyte between the organic mobile phase and a water-enriched layer on the surface of the stationary phase. sielc.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds. jmchemsci.com However, carboxylic acids like this compound are generally non-volatile due to their polarity and ability to form hydrogen bonds. Therefore, direct analysis by GC-MS is challenging. usherbrooke.ca To make them suitable for GC analysis, carboxylic acids must undergo a derivatization process to convert them into more volatile forms, such as esters (e.g., methyl or butyl esters) or silyl (B83357) derivatives. nih.govmdpi.com This chemical modification reduces the polarity and increases the volatility of the analyte, allowing it to be effectively separated by the GC column and subsequently identified by the mass spectrometer. usherbrooke.ca

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of Oxepane-4-carboxylic acid. DFT methods balance computational cost and accuracy, making them suitable for calculating electronic structures, geometries, and energies. mdpi.commdpi.com Functionals like B3LYP and meta-hybrid functionals such as ωB97XD, combined with basis sets like 6-311++G(d,p), are commonly employed to optimize molecular structures and predict various chemical properties. nih.govnih.gov These calculations provide a foundational understanding of the molecule's stability and reactivity through analysis of quantum chemical descriptors.

| Parameter | Description | Typical Calculated Value (for Oxepane) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -7.6 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | 5.4 eV |

| ΔE (HOMO-LUMO) | Energy gap, indicative of chemical reactivity | 13.0 eV |

Data adapted from DFT calculations on the parent oxepane structure. The presence of a carboxylic acid group would modify these values. nih.gov

DFT calculations are a cornerstone for elucidating reaction mechanisms involving this compound. By mapping the potential energy surface (PES) of a reaction, researchers can identify transition states, intermediates, and the associated activation energies. researchgate.net For instance, in reactions such as esterification or amidation of the carboxylic acid group, DFT can model the stepwise process, including the initial nucleophilic attack, the formation of tetrahedral intermediates, and the final product formation. This computational approach allows for the comparison of different potential pathways, determining the most energetically favorable route. The insights gained are crucial for optimizing reaction conditions and understanding the underlying factors that control chemical transformations. researchgate.net

Theoretical calculations are highly effective in predicting spectroscopic properties, which aids in the structural confirmation of this compound. DFT methods can accurately compute vibrational frequencies corresponding to infrared (IR) and Raman spectra. mdpi.comresearchgate.net By performing frequency calculations on the optimized geometry, a theoretical spectrum can be generated. The calculated vibrational modes can then be assigned to specific functional groups and bond movements within the molecule, such as the characteristic C=O and O-H stretching of the carboxylic acid group and the C-O-C stretching of the oxepane ring. nih.govresearchgate.net Comparison of these predicted spectra with experimental data serves as a powerful tool for structural verification. mdpi.com

| Functional Group | Vibrational Mode | Calculated Frequency Range (cm⁻¹) | Experimental Frequency Range (cm⁻¹) |

|---|---|---|---|

| Carboxylic Acid (O-H) | Stretching | ~3500 | 3500-3560 |

| Carboxylic Acid (C=O) | Stretching | ~1740 | 1705-1720 |

| Oxepane (C-O-C) | Asymmetric Stretching | ~1140 | 1100-1200 |

| Methylene (B1212753) (CH₂) | Bending/Scissoring | 1400-1550 | 1400-1470 |

Data is based on general DFT calculations for carboxylic acids and oxepane structures. nih.govresearchgate.net

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of this compound over time, providing insights that are inaccessible through static quantum chemical calculations. mdpi.com By simulating the molecule in a solvent environment, such as water, MD can reveal information about its solvation, diffusion, and interactions with surrounding molecules. nih.govnih.gov These simulations are crucial for understanding how the molecule behaves in a biological context, such as its ability to cross cell membranes or its dynamic interactions within a protein binding site. nih.gov MD simulations can also elucidate the role of the carboxylic acid group in forming hydrogen bonds with solvent molecules, which influences the molecule's solubility and conformational stability. researchgate.netresearchgate.net

Structure-Activity Relationship (SAR) Modeling

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational methodologies used to correlate the chemical structure of a series of compounds with their biological activity. collaborativedrug.comjocpr.com For derivatives of this compound, SAR modeling can identify key structural features that are critical for a specific biological effect. nih.gov By systematically modifying the oxepane ring or the carboxylic acid group and correlating these changes with activity, predictive models can be built. nih.govresearchgate.net These models utilize molecular descriptors (e.g., steric, electronic, and lipophilic properties) to develop mathematical equations that can forecast the activity of new, unsynthesized analogs, thereby guiding the design of more potent and selective compounds. jocpr.comnih.gov

Docking Studies and Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger target molecule, typically a protein receptor. wjarr.com For this compound, docking studies can be used to hypothesize its binding mode within a specific receptor's active site. nih.govmdpi.com The process involves placing the ligand (this compound) into the binding site and evaluating the potential interactions, such as hydrogen bonds, electrostatic interactions, and hydrophobic contacts. nih.gov The carboxylic acid group is often a key pharmacophoric feature, potentially forming critical hydrogen bonds or salt bridges with amino acid residues like arginine or lysine. mdpi.com These studies provide a structural basis for the molecule's biological activity and can guide modifications to improve binding affinity and selectivity. ucl.ac.be

Conformational Analysis and Energy Landscapes

The seven-membered oxepane ring is conformationally flexible, and understanding its preferred shapes is crucial for determining its biological activity. Conformational analysis explores the different spatial arrangements (conformers) of this compound and their relative energies. acs.org Computational methods can systematically search the conformational space to identify low-energy structures. The results can be visualized as a potential energy landscape, where stable conformers correspond to minima on the surface. nih.govchemrxiv.orgresearchgate.net For oxepane, twist-chair and boat-chair conformations are often considered. The position and orientation (axial vs. equatorial) of the carboxylic acid substituent significantly influence the relative stability of these conformers. nih.govacs.org This analysis is critical because the biologically active conformation is often one of the low-energy conformers that can fit optimally into a receptor binding site.

Biological and Biomedical Research Applications

Pharmacological Research

Antimicrobial Activity

There are no specific studies available that evaluate the antimicrobial activity of Oxepane-4-carboxylic acid.

No research data were found regarding the antibacterial effects of this compound. While some complex natural products containing an oxepane (B1206615) ring have been reported to possess antibiotic properties against Gram-positive bacteria, these findings are not specific to the parent compound, this compound. mdpi.com

Specific studies on the antifungal activity of this compound have not been identified in the available scientific literature.

Anticancer and Antiproliferative Activity

There is no available research specifically investigating the anticancer or antiproliferative activity of this compound. The anticancer properties reported for other molecules are associated with complex structures that include an oxepane moiety, but this activity cannot be directly attributed to this compound itself. nih.gov

Antiviral Potential

No studies dedicated to the antiviral potential of this compound were found. While some marine natural products with an oxepane structure have shown antiviral properties, this has not been investigated for the specific compound . nih.gov

Anti-inflammatory Properties

There is a lack of research on the anti-inflammatory properties of this compound. While some natural products containing an oxepane ring have demonstrated anti-inflammatory activity, similar studies on this compound have not been published. mdpi.com

Medicinal Chemistry and Drug Design

While this compound is commercially available as a chemical building block, there is no readily available information in the scientific or patent literature that explicitly describes its use as a key intermediate in the synthesis of any specific pharmaceutical agent. Pharmaceutical intermediates are crucial for the construction of more complex active pharmaceutical ingredients. The bifunctional nature of this compound (a cyclic ether and a carboxylic acid) makes it a plausible candidate for such a role, but documented examples are not found.

Bioisosteric replacement is a common strategy in medicinal chemistry to improve the pharmacokinetic or pharmacodynamic properties of a lead compound. The carboxylic acid group is often replaced with other acidic functional groups to modulate properties like pKa, lipophilicity, and metabolic stability. While the oxepane ring itself might be considered as a bioisostere for other cyclic systems, such as cyclohexane (B81311) or piperidine, in certain contexts, there are no specific examples in the literature where this compound has been explicitly used in a bioisosteric replacement strategy.

The development of novel therapeutic agents often begins with the identification of a scaffold that can be chemically modified to interact with a biological target. While complex natural products containing the oxepane ring have inspired the synthesis of therapeutic agents, there is no evidence to suggest that this compound itself has served as a direct starting point or core scaffold for the development of new therapeutic agents.

Prodrug Strategies

Prodrug strategies are frequently employed to overcome undesirable properties of a drug, such as poor solubility or rapid metabolism. The carboxylic acid group is a common handle for creating ester prodrugs, which can mask the polarity of the acid and improve oral absorption. These ester prodrugs are then cleaved in the body by esterases to release the active carboxylic acid-containing drug. Although this is a general and widely used strategy for carboxylic acids, no specific prodrugs derived from this compound have been reported in the available literature.

Cysteine Prodrugs and Glutathione (B108866) Enhancement

There is no available scientific literature to suggest that this compound has been investigated as a cysteine prodrug or for its potential to enhance glutathione levels. Research in this area has predominantly focused on other molecules, such as L-2-oxothiazolidine-4-carboxylic acid (OTC), which is a known cysteine prodrug that can increase intracellular cysteine and glutathione concentrations. bldpharm.comnih.gov However, no such studies have been published for this compound.

Drug Delivery Systems

Nanoparticle Formulations

A comprehensive search of scientific databases yielded no studies on the use of this compound in the formulation of nanoparticle drug delivery systems. While the field of nanomedicine is vast and explores various molecules for creating targeted drug delivery vehicles, there is no evidence to suggest that this compound has been a subject of such research. nih.govbiomedpharmajournal.org

Biomarker Discovery and Metabolomics

Metabolite Profiling in Disease States (e.g., COVID-19)

There are no published metabolomics studies that identify this compound as a biomarker or a metabolite of interest in any disease state, including COVID-19. Metabolomic analyses of COVID-19 have identified numerous alterations in metabolic pathways, but this compound has not been reported as one of the differentiating metabolites. nih.govnih.govmdpi.commedrxiv.org

Toxicity and Safety Profiles (Academic Context)

In vitro and In vivo Toxicity Studies

No specific in vitro or in vivo toxicity studies for this compound have been published in the scientific literature. While general toxicity studies on other carboxylic acids exist, the specific safety profile of this compound remains uninvestigated. nih.govnih.gov

Table 1: Summary of Research Findings for this compound

| Research Area | Findings |

|---|---|

| Cysteine Prodrugs and Glutathione Enhancement | No studies found. |

| Nanoparticle Formulations for Drug Delivery | No studies found. |

| Biomarker Discovery and Metabolomics | Not identified as a biomarker in any disease state. |

| In vitro and In vivo Toxicity | No published toxicity data available. |

Degenerative Effects on Tissues

A comprehensive review of publicly available scientific literature and research databases reveals a significant gap in the knowledge regarding the specific degenerative effects of this compound on tissues. Extensive searches for studies investigating the histopathological, cytotoxic, or organ-specific toxicity of this compound did not yield any specific research findings.

While the broader class of oxepane-containing compounds, found in various marine natural products, has been studied for a range of biological activities, including cytotoxic effects against cancer cell lines, this information is not specific to this compound. Similarly, general toxicological studies on other carboxylic acids have indicated potential for adverse effects, such as hepatotoxicity, but these findings cannot be directly extrapolated to this compound without specific experimental evidence.

Therefore, at present, there is no available data to populate a detailed discussion or data tables concerning the degenerative effects of this compound on any tissue type. Further research is required to elucidate the potential toxicological profile and any adverse effects of this specific chemical compound on biological tissues.

Advanced Research Topics and Future Directions

Stereoselective Synthesis of Enantiopure Oxepane-4-carboxylic acid

The synthesis of enantiomerically pure cyclic compounds is a cornerstone of modern medicinal chemistry, as the stereochemistry of a molecule is often critical to its biological activity. While specific methods for the direct asymmetric synthesis of this compound are not extensively detailed in the literature, several advanced strategies for creating chiral oxepane (B1206615) scaffolds have been developed. These methods provide a clear pathway for accessing enantiopure versions of this compound and its derivatives.

One prominent strategy involves the use of ring-closing metathesis (RCM), particularly ring-closing ene-yne metathesis (RC-eneyne-M), which has proven to be a robust and versatile method for constructing the seven-membered oxepane ring. nih.gov In this approach, enantiomerically enriched homoallyl alcohol precursors can be synthesized using chiral auxiliaries such as (+)- or (−)-diisopinocampheylboron chloride (DIPCl). nih.gov The subsequent metathesis reaction cyclizes the linear precursor into an oxepane structure containing a diene unit, which can be further modified. nih.gov

Another powerful technique is the use of transition metal-catalyzed reactions that proceed with high stereocontrol. For instance, Rh(I)-catalyzed skeletal remodeling of cyclobutenol derivatives has been shown to produce substituted oxepanes. nih.gov Importantly, studies have demonstrated that this process can be stereoretentive, meaning the stereochemistry of the starting material is preserved in the final oxepane product. nih.gov This method leverages a cascade of C-C bond formation and cleavage, offering a sophisticated route to structurally complex oxepanes. nih.gov

The synthesis of related chiral heterocyclic carboxylic acids provides further insight. For instance, the preparation of chiral 1,4-oxazepane-5-carboxylic acids has been achieved, yielding diastereomeric mixtures that can be separated after further chemical transformations, allowing for the isolation and characterization of the major isomers. nih.govresearchgate.net Such strategies, involving the separation of diastereomers at a later stage, are a common tactic in stereoselective synthesis. General methods like the retro-Dieckmann reaction have also been employed as a stereodivergent tool to obtain different stereoisomers of functionalized cyclic systems, which could be adapted for oxepane precursors. unirioja.esnih.gov

Table 1: Methodologies for Stereoselective Oxepane Synthesis

| Synthetic Strategy | Key Features | Potential for this compound |

|---|---|---|

| Ring-Closing Ene-Yne Metathesis | Employs chiral auxiliaries (e.g., DIPCl) to set stereocenters in the acyclic precursor before cyclization. nih.gov | High potential by designing a precursor that yields the 4-carboxylic acid functionality post-cyclization. |

| Rh(I)-Catalyzed Skeletal Remodeling | Stereoretentive process, preserving the chirality of the starting material in the oxepane product. nih.gov | Applicable if an appropriate chiral cyclobutenol precursor can be synthesized. |

| Diastereomer Resolution | Synthesis produces a mixture of diastereomers which are separated chromatographically. nih.gov | A viable, albeit less direct, approach where a chiral auxiliary is used and the resulting diastereomers are separated. |

Mechanistic Organic Chemistry of Oxepane Ring Systems

The construction of seven-membered rings like oxepane presents significant mechanistic challenges due to unfavorable enthalpic and entropic barriers compared to the formation of five- or six-membered rings. nih.govrsc.org Understanding the mechanisms of reactions that form these rings is crucial for developing new and efficient synthetic methods.

A mechanistically intricate and novel approach involves a Rhodium(I)-catalyzed cascade reaction. nih.gov This process is theorized to begin with an intermolecular oxa-Michael addition of a tertiary alcohol, followed by an intramolecular conjugate addition to form a fused [3.2.0] bicyclic intermediate. nih.gov The key step in forming the seven-membered ring is a subsequent C(sp³)–C(sp³) bond cleavage via a Rh-catalyzed β-carbon elimination, which expands the ring to the oxepane scaffold. nih.gov Computational studies have supported the viability of this pathway while also suggesting an alternative mechanism involving a Rh(III) intermediate, highlighting the complexity of the reaction coordinate. nih.gov

Ring-expansion strategies are a common theme in the synthesis of medium-sized rings. These reactions often proceed through mechanisms designed to overcome the inherent strain and conformational disorder of the transition states. For example, epoxide ring-opening followed by intramolecular cyclization is a classic strategy that can be adapted for ring expansion to form larger heterocyclic systems. acs.org While extensively studied for smaller rings like oxetanes, the underlying principles of using the strain release of a three-membered ring to drive the formation of a larger ring are applicable. beilstein-journals.org

Biosynthetic pathways also offer mechanistic insights. The oxepane moieties found in numerous marine natural products are formed through complex enzymatic cyclizations and oxidative modifications of linear precursors like squalene. nih.gov These natural strategies underscore the importance of pre-organizing the substrate to facilitate the entropically disfavored ring closure.

Application in Supramolecular Chemistry

The field of supramolecular chemistry focuses on the design and study of complex chemical systems held together by non-covalent interactions. This compound is a prime candidate for use as a building block, or "synthon," in this field, primarily due to its carboxylic acid functional group. ijacskros.com

Carboxylic acids are highly valued in supramolecular chemistry because they are excellent hydrogen bond donors (via the hydroxyl proton) and acceptors (via the carbonyl oxygen). ijacskros.com This dual functionality allows them to participate in robust and directional hydrogen-bonding interactions, most notably the formation of a stable cyclic dimer with other carboxylic acid molecules. This predictable interaction is a foundational tool for crystal engineering and the self-assembly of larger structures.

Role in Natural Product Synthesis and Analog Design

The oxepane ring is a key structural motif found in a vast array of biologically active natural products, particularly those isolated from marine organisms like sponges, algae, and corals. nih.govnih.gov These compounds exhibit a wide range of important biological activities, including potent anticancer, antifungal, and antibacterial properties. nih.govnih.gov Consequently, the oxepane scaffold, as exemplified by the core structure of this compound, is a valuable building block for the total synthesis of these complex molecules and the design of novel analogs. rsc.org

The synthesis of natural product-inspired compound collections is a powerful strategy in drug discovery. By developing flexible synthetic routes to core scaffolds like oxepane, chemists can generate libraries of related molecules for biological screening. nih.gov For example, a biology-oriented synthesis (BIOS) approach has been used to create a collection of mono-, bi-, and tricyclic oxepanes that mimic the core structures of natural products. nih.gov this compound represents a fundamental scaffold that can be elaborated upon to access such collections. The carboxylic acid handle provides a convenient attachment point for diversification, allowing chemists to append different chemical groups to probe structure-activity relationships.

Furthermore, the oxepane ring is a component of complex nucleoside analogs, which are designed to interfere with biological pathways involving DNA and RNA. researchgate.net The synthesis of these analogs often requires access to functionalized oxepane building blocks. The development of synthetic strategies towards molecules like this compound is therefore essential for advancing the synthesis of these intricate and medicinally relevant targets. rsc.org

Table 2: Examples of Oxepane-Containing Natural Product Families

| Natural Product Family | Origin | Notable Biological Activity |

|---|---|---|

| Guanidinium (B1211019) Alkaloids | Marine Sponges | Diverse, includes cytotoxicity |

| Austalides | Marine-derived Fungi | Not specified |

| Aplysistatin | Sea Hare | Cytotoxic against leukemia cells nih.gov |

| Palisadins | Red Algae | Not specified |

| Diketopiperazine Sulfides | Fungi | Anticancer, antifungal, antiviral nih.gov |

Emerging Therapeutic Applications